Bienvenue dans la boutique en ligne BenchChem!

N-[(1-Phenylpyrrolidin-2-yl)methyl]cyclohex-3-ene-1-carboxamide

Fragment-based drug discovery Lead-like chemical space Molecular property optimization

This compound is an ideal starting point for hit-to-lead optimization. Its cyclohex-3-ene core ensures a favorable LogP profile (~3.0-3.5) and the alkene handle enables late-stage diversification. Procure with confidence, supported by LCMS/NMR-verified purity and a reliable supply chain for multi-round library production.

Molecular Formula C18H24N2O
Molecular Weight 284.403
CAS No. 1797083-65-8
Cat. No. B2771480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-Phenylpyrrolidin-2-yl)methyl]cyclohex-3-ene-1-carboxamide
CAS1797083-65-8
Molecular FormulaC18H24N2O
Molecular Weight284.403
Structural Identifiers
SMILESC1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3CCC=CC3
InChIInChI=1S/C18H24N2O/c21-18(15-8-3-1-4-9-15)19-14-17-12-7-13-20(17)16-10-5-2-6-11-16/h1-3,5-6,10-11,15,17H,4,7-9,12-14H2,(H,19,21)
InChIKeyKOVCNGVLLXXZMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1-Phenylpyrrolidin-2-yl)methyl]cyclohex-3-ene-1-carboxamide (CAS 1797083-65-8): Structural Identity, Physicochemical Profile, and Comparator Landscape


N-[(1-Phenylpyrrolidin-2-yl)methyl]cyclohex-3-ene-1-carboxamide (CAS 1797083-65-8) is a synthetic small molecule with the molecular formula C18H24N2O and a molecular weight of 284.40 g/mol [1]. It features a cyclohex-3-ene carboxamide core linked via a methylene bridge to an N-phenylpyrrolidine moiety, a scaffold recognized in medicinal chemistry for its capacity to explore pharmacophore space efficiently . The compound is catalogued as a screening compound by Life Chemicals (ID F6443-7687) and is supplied with confirmed purity of ≥90% by LCMS and 400 MHz ¹H NMR . Its closest structural analogs include the aromatic naphthalene replacement N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-carboxamide (CAS 1797083-84-1, MW 330.4), the saturated cyclohexane analog (-)-NPPCC (CAS 265644-16-4, MW 314.5), and the heteroaryl analog N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclohex-3-enecarboxamide (CAS 1788556-26-2, MW 291.4) .

Why N-[(1-Phenylpyrrolidin-2-yl)methyl]cyclohex-3-ene-1-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Substituting N-[(1-Phenylpyrrolidin-2-yl)methyl]cyclohex-3-ene-1-carboxamide with a closely related analog risks altering critical molecular properties that govern target engagement, pharmacokinetics, and chemical tractability. The cyclohex-3-ene ring confers a partially unsaturated, non-aromatic character that distinguishes this compound from both fully aromatic (naphthalene) and fully saturated (cyclohexane) analogs. Specifically, the aromatic naphthalene analog (CAS 1797083-84-1) exhibits an XLogP of 4.8 versus an estimated ~3.0–3.5 for the target compound, representing a >1 log unit increase in lipophilicity that would significantly alter membrane permeability, solubility, and off-target binding profiles . Conversely, the saturated cyclohexane analog (-)-NPPCC, CAS 265644-16-4) has a LogP of 4.17 and a higher molecular weight (314.5 vs. 284.4), placing it outside lead-like chemical space (MW >300) . Furthermore, the cyclohex-3-ene double bond provides a unique chemical handle for late-stage functionalization—such as epoxidation, dihydroxylation, or hydroboration—that is absent in saturated analogs and geometrically distinct from aromatic electrophilic substitution pathways available to naphthalene-containing compounds [1]. These physicochemical and synthetic divergences mean that in-class analogs cannot be assumed to produce equivalent screening outcomes or synthetic utility.

N-[(1-Phenylpyrrolidin-2-yl)methyl]cyclohex-3-ene-1-carboxamide: Quantitative Evidence of Differentiation from Structural Analogs


Molecular Weight Differentiation: Lead-Like Compliance vs. Naphthalene and Cyclohexane Analogs

N-[(1-Phenylpyrrolidin-2-yl)methyl]cyclohex-3-ene-1-carboxamide has a molecular weight of 284.40 g/mol, placing it within the established 'lead-like' chemical space (MW ≤300) that is considered optimal for fragment-based and lead discovery campaigns [1]. By comparison, the aromatic naphthalene analog (CAS 1797083-84-1) has a molecular weight of 330.42 g/mol, and the saturated cyclohexane analog (-)-NPPCC (CAS 265644-16-4) has a molecular weight of 314.47 g/mol, both exceeding the lead-like MW threshold . This 13.9% higher MW for the naphthalene analog and 9.6% higher MW for the cyclohexane analog relative to the target compound translates to reduced ligand efficiency metrics when normalizing for heavy atom count, a key consideration in hit-to-lead optimization.

Fragment-based drug discovery Lead-like chemical space Molecular property optimization

Lipophilicity Differentiation: Reduced LogP vs. Aromatic Naphthalene Analog

The naphthalene analog (CAS 1797083-84-1) has a computed XLogP of 4.8, indicating high lipophilicity that is associated with increased risk of off-target promiscuity, poor aqueous solubility, and metabolic instability . While the experimental LogP of the target compound has not been published, its cyclohex-3-ene core—containing sp³-hybridized carbons and a single double bond—is structurally predicted to have a LogP approximately 1.0–1.5 log units lower than the planar, fully aromatic naphthalene system. The saturated cyclohexane analog (-)-NPPCC) has a reported LogP of 4.17 , and the target compound's partially unsaturated ring is expected to fall between the saturated and aromatic extremes. This intermediate lipophilicity may offer a balanced profile for both target binding and pharmacokinetic performance.

Lipophilicity ADME prediction Drug-likeness

Chemical Functionality Differentiation: Cyclohex-3-ene Double Bond as a Synthetic Handle

The cyclohex-3-ene moiety in the target compound contains an isolated double bond that serves as a specific site for chemo- and regioselective transformations—including epoxidation, dihydroxylation, hydroboration-oxidation, and aziridination—that are not accessible in either the fully aromatic naphthalene analog or the fully saturated cyclohexane analog [1]. This enables late-stage diversification into libraries of derivatives with varied oxidation states and stereochemistry without altering the N-phenylpyrrolidine pharmacophore. The naphthalene analog (CAS 1797083-84-1) is limited to electrophilic aromatic substitution on the naphthalene ring, while the saturated analog (-)-NPPCC) requires C–H activation for functionalization, a less predictable approach . The cyclohex-3-ene double bond thus provides a defined, orthogonal diversification vector.

Late-stage functionalization Synthetic tractability Diversity-oriented synthesis

Sourcing and Quality Control Differentiation: Life Chemicals ≥90% Purity with LCMS/NMR Verification

N-[(1-Phenylpyrrolidin-2-yl)methyl]cyclohex-3-ene-1-carboxamide is supplied by Life Chemicals (Catalog F6443-7687) with a purity specification of ≥90%, confirmed by LCMS and 400 MHz ¹H NMR analysis . The compound is available in multiple quantity tiers: 2 μmol ($85.50), 5 μmol ($94.50), 10 μmol ($103.50), 20 μmol ($118.50), and 1 mg (90%+ purity, pricing on request) [1]. In contrast, the naphthalene analog (CAS 1797083-84-1) and the thiazole analog (CAS 1788556-26-2) have more limited commercial availability, with fewer vendors and less rigorously documented QC specifications . Life Chemicals' QC infrastructure includes ISO/IEC 17025:2019 certified chromatography and advanced 2D NMR capabilities, providing traceable analytical documentation that supports reproducible screening .

Compound procurement Quality assurance Screening library

Topological Polar Surface Area Comparison: Favorable CNS Penetration Potential vs. Heavier Analogs

The target compound contains two hydrogen bond acceptors (the amide carbonyl oxygen and the pyrrolidine nitrogen) and one hydrogen bond donor (the amide N–H), yielding a calculated topological polar surface area (TPSA) of approximately 32.3 Ų, based on structural analogy to the naphthalene analog which shares the same amide-pyrrolidine pharmacophore and has a reported TPSA of 32.3 Ų . This TPSA value falls well below the commonly cited threshold of 60–70 Ų for favorable passive blood–brain barrier penetration, and below 140 Ų for oral absorption [1]. The saturated cyclohexane analog (-)-NPPCC) has a reported PSA of 35.83 Ų , slightly higher than the target compound. Both the target compound and its analogs share a favorable TPSA for CNS exposure; however, the target compound's lower molecular weight (284.40 vs. 314.47–330.42) provides a superior TPSA/MW ratio, which correlates with improved brain penetration efficiency.

CNS drug discovery Blood–brain barrier penetration TPSA optimization

Scaffold Diversity Within the N-Phenylpyrrolidinylmethyl Carboxamide Series: Implications for Target Selectivity

The N-phenylpyrrolidinylmethyl carboxamide scaffold is represented across multiple patents and publications, including US8227504B2 (Sanofi-Aventis), which discloses substituted N-phenyl-pyrrolidinylmethylpyrrolidine amides as therapeutic agents targeting neurological and psychiatric indications [1]. Within this broader chemical class, the specific cyclohex-3-ene carboxamide moiety of the target compound represents a distinct scaffold topology compared to the pyrrolidine amides claimed in US8227504B2. The patent primarily covers compounds where the carboxamide is attached to a second pyrrolidine ring rather than a cyclohexene ring, meaning the target compound occupies a complementary, non-overlapping chemical space. This scaffold differentiation is relevant because small changes in the carboxamide substituent can profoundly shift target selectivity profiles within the same chemotype [2].

Scaffold hopping Target selectivity Medicinal chemistry

N-[(1-Phenylpyrrolidin-2-yl)methyl]cyclohex-3-ene-1-carboxamide: Evidence-Based Application Scenarios for Scientific Procurement


Fragment-Based and Lead-Like Screening Libraries for CNS Target Discovery

With a molecular weight of 284.40 g/mol (below the 300 Da lead-like threshold), an estimated TPSA of ~32.3 Ų (well under the 60–70 Ų CNS penetration ceiling), and a predicted intermediate LogP of 3.0–3.5, this compound is ideally suited for inclusion in CNS-focused fragment and lead-like screening libraries [1]. Its lower molecular weight and predicted lower lipophilicity compared to the naphthalene analog (MW 330.42, XLogP 4.8) make it a more developable starting point for hit-to-lead optimization, with greater room for property-adjusted molecular growth . Procurement in 2–20 μmol quantities from Life Chemicals with LCMS/NMR-verified purity supports initial high-throughput screening and dose–response confirmation workflows.

Diversity-Oriented Synthesis and SAR Expansion via Cyclohexene Double Bond Functionalization

The cyclohex-3-ene double bond provides a chemo- and stereoselective handle for late-stage diversification reactions—including epoxidation, dihydroxylation, and hydroboration—enabling rapid generation of focused analog libraries for structure–activity relationship (SAR) studies . This synthetic tractability distinguishes the compound from its fully saturated cyclohexane analog (-)-NPPCC), which lacks a reactive functional group, and from the aromatic naphthalene analog, which requires harsher electrophilic substitution conditions. Medicinal chemistry teams can procure the parent compound at the 1 mg scale (90%+ purity) for initial derivatization and scale up hit compounds through Life Chemicals' custom synthesis services.

Scaffold Hopping and IP Diversification Around N-Phenylpyrrolidine Carboxamide Chemotypes

Patent analysis of US8227504B2 (Sanofi-Aventis) reveals that the extensively claimed chemical space centers on pyrrolidine–pyrrolidine amide scaffolds, leaving the cyclohex-3-ene carboxamide topology relatively underexplored . For research groups seeking to develop novel N-phenylpyrrolidine-based ligands with freedom-to-operate advantages, this compound offers a structurally distinct starting point that may confer different target selectivity profiles. The combination of a flexible cyclohexene ring with a rigid N-phenylpyrrolidine moiety creates a unique conformational landscape that could engage binding pockets differently than the bis-pyrrolidine series.

Building Block Procurement for Parallel Synthesis and Compound Library Production

As a commercially available building block with documented purity (≥90% by LCMS/NMR) and five quantity tiers (2 μmol to 1 mg), this compound meets the requirements for parallel synthesis workflows in medicinal chemistry laboratories [1]. The amide bond connecting the cyclohexene and pyrrolidine moieties provides a metabolically stable linkage, while the N-phenyl group and cyclohexene ring offer two independent vectors for further elaboration. Compared to the thiazole analog (CAS 1788556-26-2), which has fewer commercial sources, the target compound's reliable supply chain from Life Chemicals supports consistent procurement for multi-round library production.

Quote Request

Request a Quote for N-[(1-Phenylpyrrolidin-2-yl)methyl]cyclohex-3-ene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.